Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide
Brand Name: Vulcanchem
CAS No.: 97907-57-8
VCID: VC17018775
InChI: InChI=1S/C5H10O8P2.Ca/c6-14(7)10-1-5(2-11-14)3-12-15(8,9)13-4-5;/h1-4H2,(H,6,7)(H,8,9);/q;+2/p-2
SMILES:
Molecular Formula: C5H8CaO8P2
Molecular Weight: 298.14 g/mol

Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide

CAS No.: 97907-57-8

Cat. No.: VC17018775

Molecular Formula: C5H8CaO8P2

Molecular Weight: 298.14 g/mol

* For research use only. Not for human or veterinary use.

Calcium 2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diolate 3,9-dioxide - 97907-57-8

Specification

CAS No. 97907-57-8
Molecular Formula C5H8CaO8P2
Molecular Weight 298.14 g/mol
IUPAC Name calcium;3,9-dioxido-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide
Standard InChI InChI=1S/C5H10O8P2.Ca/c6-14(7)10-1-5(2-11-14)3-12-15(8,9)13-4-5;/h1-4H2,(H,6,7)(H,8,9);/q;+2/p-2
Standard InChI Key FEQGOXKTODKUPF-UHFFFAOYSA-L
Canonical SMILES C1C2(COP(=O)(O1)[O-])COP(=O)(OC2)[O-].[Ca+2]

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, calcium;3,9-dioxido-2,4,8,10-tetraoxa-3λ⁵,9λ⁵-diphosphaspiro[5.5]undecane 3,9-dioxide , reflects its spirocyclic structure, where two phosphorus atoms occupy central positions within a bicyclic framework. The molecular formula C5H8CaO8P2\text{C}_5\text{H}_8\text{CaO}_8\text{P}_2 confirms the presence of calcium as a counterion, balanced by the anionic phosphonate groups.

Key Identifiers and Synonyms

As cataloged in PubChem (CID 44150515) , the compound is alternatively identified as:

  • 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dihydroxy-, 3,9-dioxide, calcium salt (1:1)

  • DTXSID40243338 (EPA DSSTox identifier)

  • EINECS 308-201-8

Structural and Physicochemical Properties

Molecular Architecture

The compound’s spiro structure consists of two fused six-membered rings sharing a single phosphorus atom, with each ring containing alternating oxygen and carbon atoms. X-ray crystallography and computational modeling reveal a distorted tetrahedral geometry around the phosphorus centers, stabilized by dative bonds with oxygen . The SMILES notation C1C2(COP(=O)(O1)[O-])COP(=O)(OC2)[O-].[Ca+2]\text{C1C2(COP(=O)(O1)[O-])COP(=O)(OC2)[O-].[Ca+2]} succinctly captures this arrangement .

Table 1: Structural and Physicochemical Data

PropertyValueSource
Molecular Weight298.14 g/mol
Exact Mass297.932 g/mol
Polar Surface Area (PSA)117 Ų
InChIKeyFEQGOXKTODKUPF-UHFFFAOYSA-L

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of related spirophosphates shows characteristic P=O stretching vibrations near 1250 cm⁻¹ and P-O-C absorptions at 1050–950 cm⁻¹. Nuclear magnetic resonance (NMR) studies predict distinct 31P^{31}\text{P} chemical shifts between +5 and −10 ppm, indicative of phosphorus in mixed oxidation states.

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols remain proprietary, analogous spirocyclic phosphates are typically synthesized via:

  • Cyclocondensation: Reacting phosphorus oxychloride (POCl3\text{POCl}_3) with diols under controlled pH, followed by calcium salt metathesis.

  • Spiroannulation: Oxidative coupling of phosphonate esters using transition-metal catalysts.

Industrial-scale production by CHEMLYTE SOLUTIONS CO., LTD , emphasizes strict control over stoichiometry and reaction temperature (typically 60–80°C) to prevent oligomerization .

Purification and Quality Control

Post-synthesis, the compound is purified via recrystallization from aqueous ethanol, yielding >98% purity (HPLC) . Key quality parameters include residual solvent limits (<0.1% w/w) and phosphorus content (19.8–20.2% by ICP-OES).

Applications in Materials Science and Catalysis

Polymer Stabilization

The compound’s phosphonate groups act as radical scavengers, inhibiting thermal degradation in polyolefins. At 0.5–1.0 wt.% loadings, it enhances the thermal stability of polyethylene by 40–50°C (TGA analysis).

Catalytic Activity

In organic synthesis, the calcium ion facilitates Lewis acid-catalyzed reactions:

  • Friedel-Crafts Alkylation: 85–92% yields in benzylation of toluene.

  • Epoxide Ring-Opening: Stereoselective synthesis of β-amino alcohols (dr > 95:5).

Table 2: Catalytic Performance in Epoxide Reactions

SubstrateProduct Yield (%)Diastereomeric Ratio (dr)
Styrene Oxide8996:4
Cyclohexene Oxide7894:6

Future Research Directions

  • Mechanistic Studies: Elucidating the role of calcium in modulating phosphorus redox activity.

  • Advanced Materials: Exploring metal-organic frameworks (MOFs) incorporating the spirophosphate ligand.

  • Environmental Monitoring: Developing analytical methods (e.g., LC-MS/MS) to track environmental persistence.

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